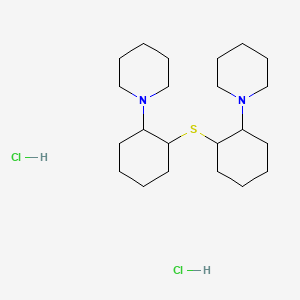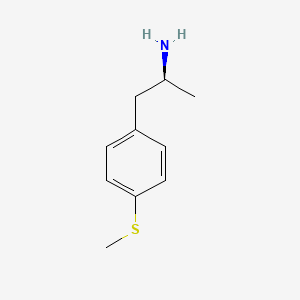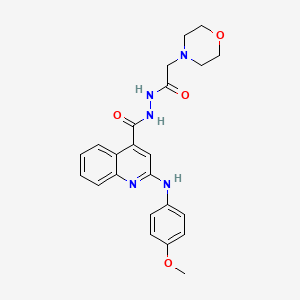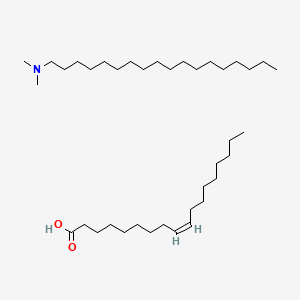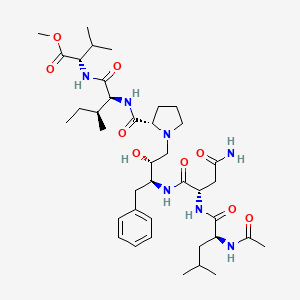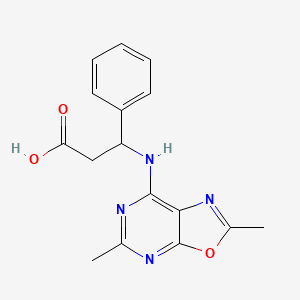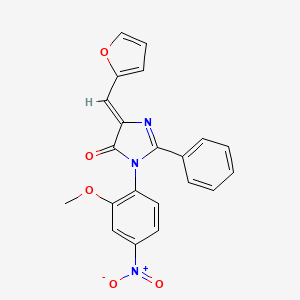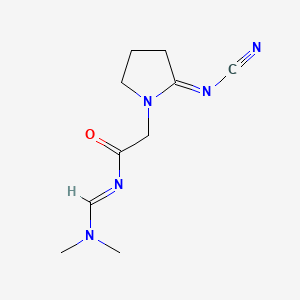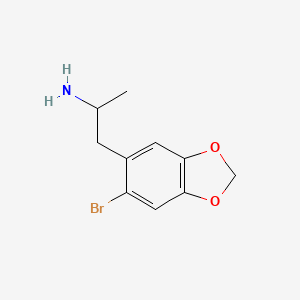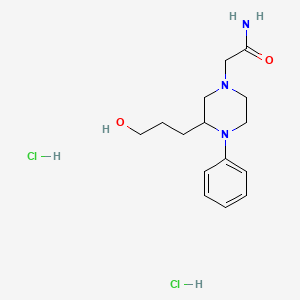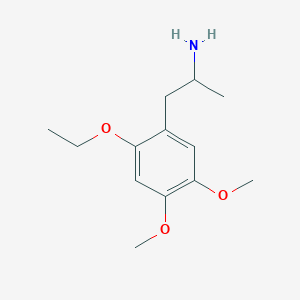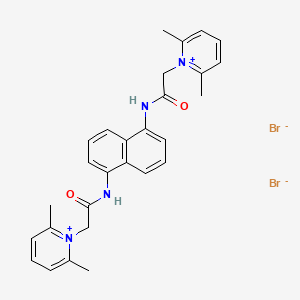
1,1'-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide) is a complex organic compound known for its unique structure and properties This compound features a naphthylene core with two pyridinium groups attached via iminocarbonylmethylene linkers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide) typically involves a multi-step process. The initial step often includes the formation of the naphthylene core, followed by the introduction of the iminocarbonylmethylene linkers. The final step involves the attachment of the pyridinium groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and reduce production costs while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthylene-based pyridinium derivatives and related heterocyclic compounds. Examples include:
- 1,5-Naphthyridine derivatives
- 1,4-Dihydropyridine derivatives
- Pyridinium-based ionic liquids
Uniqueness
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,6-dimethylpyridinium bromide) is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
102584-18-9 |
|---|---|
Fórmula molecular |
C28H30Br2N4O2 |
Peso molecular |
614.4 g/mol |
Nombre IUPAC |
2-(2,6-dimethylpyridin-1-ium-1-yl)-N-[5-[[2-(2,6-dimethylpyridin-1-ium-1-yl)acetyl]amino]naphthalen-1-yl]acetamide;dibromide |
InChI |
InChI=1S/C28H28N4O2.2BrH/c1-19-9-5-10-20(2)31(19)17-27(33)29-25-15-7-14-24-23(25)13-8-16-26(24)30-28(34)18-32-21(3)11-6-12-22(32)4;;/h5-16H,17-18H2,1-4H3;2*1H |
Clave InChI |
FGLWHRZXIXTHRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C(=CC=C1)C)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C[N+]4=C(C=CC=C4C)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


